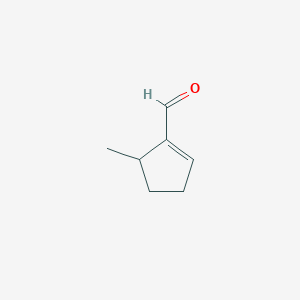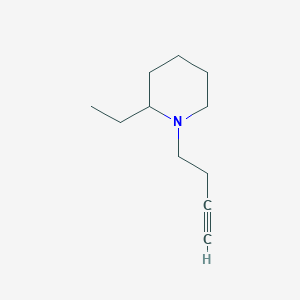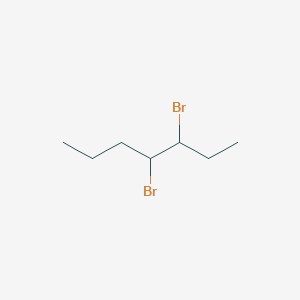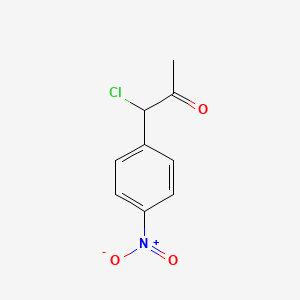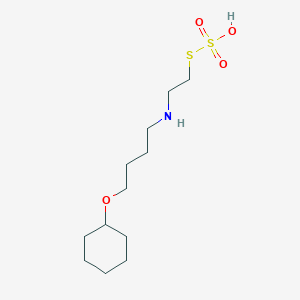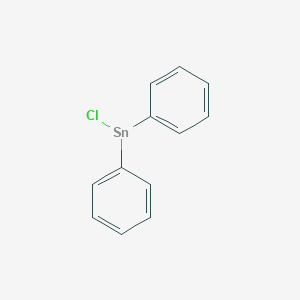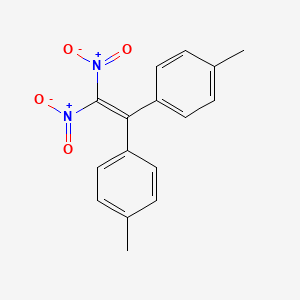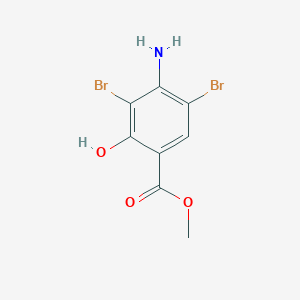
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H7Br2NO3 It is a derivative of benzoic acid, featuring bromine, amino, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate typically involves the bromination of methyl 4-amino-2-hydroxybenzoate. The reaction is carried out by adding bromine to a solution of methyl 4-amino-2-hydroxybenzoate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-amino-3,5-dibromo-2-oxobenzoate.
Reduction: Formation of methyl 4-amino-3,5-dibromo-2-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Uniqueness
Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzoic acid ring, along with bromine atoms. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6970-45-2 |
|---|---|
Formule moléculaire |
C8H7Br2NO3 |
Poids moléculaire |
324.95 g/mol |
Nom IUPAC |
methyl 4-amino-3,5-dibromo-2-hydroxybenzoate |
InChI |
InChI=1S/C8H7Br2NO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,11H2,1H3 |
Clé InChI |
BMADYDCSAWWAFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1O)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


